2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate

Lipophilicity Membrane permeability Drug delivery

2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate (CAS 61286-32-6; NSC is a discrete, symmetrical polyethylene glycol (PEG)-based diester with the molecular formula C16H30O9 and a molecular weight of 366.40 Da. The compound features two terminal diethylene glycol monoethyl ether (DEGEE; Transcutol®) moieties esterified to a central 5-oxo-3,6,9,12-tetraoxatetradecanoic acid core, producing a unique architecture that combines the solubilizing character of DEGEE with a central ketone-bearing PEG spacer.

Molecular Formula C16H30O9
Molecular Weight 366.40 g/mol
CAS No. 61286-32-6
Cat. No. B13769420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate
CAS61286-32-6
Molecular FormulaC16H30O9
Molecular Weight366.40 g/mol
Structural Identifiers
SMILESCCOCCOCCOC(=O)COCC(=O)OCCOCCOCC
InChIInChI=1S/C16H30O9/c1-3-19-5-7-21-9-11-24-15(17)13-23-14-16(18)25-12-10-22-8-6-20-4-2/h3-14H2,1-2H3
InChIKeyWYYCSZJEQURTHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate (CAS 61286-32-6): Structural Identity and Procurement Context


2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate (CAS 61286-32-6; NSC 114039) is a discrete, symmetrical polyethylene glycol (PEG)-based diester with the molecular formula C16H30O9 and a molecular weight of 366.40 Da . The compound features two terminal diethylene glycol monoethyl ether (DEGEE; Transcutol®) moieties esterified to a central 5-oxo-3,6,9,12-tetraoxatetradecanoic acid core, producing a unique architecture that combines the solubilizing character of DEGEE with a central ketone-bearing PEG spacer . It belongs to the class of non-ionic, low-molecular-weight PEG esters that find application as pharmaceutical solubilizers, penetration enhancers, and PROTAC linker intermediates [1]. The compound is cataloged within the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository under NSC 114039, indicating its historical evaluation in anticancer screening panels [2].

Why Generic PEG Esters Cannot Substitute for CAS 61286-32-6 in Formulation and Linker Applications


Although the C16H30O9 molecular formula is shared with the widely used PROTAC linker Boc-PEG4-acid (CAS 2244684-38-4), the two compounds are structural isomers with fundamentally divergent physicochemical and functional profiles . The target compound is a symmetrical, neutral diester with zero hydrogen-bond donors and dual DEGEE termini, whereas Boc-PEG4-acid is a heterobifunctional species bearing a free carboxylic acid (one H-bond donor) and a base-labile tert-butyl ester protecting group . These architectural differences translate into a LogP shift of approximately 0.9 units (target: +0.43 vs. Boc-PEG4-acid: −0.47) and a polar surface area reduction of 11 Ų . Similarly, the closest symmetrical analog, bis-ethoxydiglycol succinate (CAS 828918-62-3), lacks the central 5-oxo ketone and one ether oxygen, resulting in a different solubility profile and reduced hydrogen-bond acceptor capacity (8 vs. 9 oxygen atoms) . Simple DEGEE (Transcutol®, CAS 111-90-0), while sharing the terminal ethoxyethoxyethyl motif, is a low-molecular-weight alcohol/ether (MW 134.17) with a LogP of −0.54 that cannot provide the extended PEG-spacer domain or the dual ester linkages that distinguish the target compound [1]. These molecular-level differences preclude direct interchangeability in applications where lipophilicity, hydrogen-bonding capacity, ester lability, or symmetrical end-group architecture governs performance.

Quantitative Differentiation Evidence for 2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate (CAS 61286-32-6)


LogP Advantage Over DEGEE and Boc-PEG4-acid: Intermediate Lipophilicity for Balanced Membrane Partitioning

The target compound exhibits an ACD/Labs predicted LogP of 0.43, positioning it in a distinctly more lipophilic regime than both its simple building block DEGEE (LogP = −0.54) and its structural isomer Boc-PEG4-acid (LogP = −0.47) [1]. This LogP value falls closer to the optimal range (1–3) associated with favorable passive membrane permeability, whereas DEGEE and Boc-PEG4-acid occupy the hydrophilic space typically requiring active transport or paracellular routes [2]. The 0.90-unit LogP differential relative to Boc-PEG4-acid indicates approximately an 8-fold higher octanol/water partition ratio for the target compound, a meaningful distinction for transdermal and transmucosal formulation design .

Lipophilicity Membrane permeability Drug delivery

Zero Hydrogen-Bond Donors: Reduced Self-Association and Enhanced Diffusivity vs. Carboxylic Acid-Bearing Isomers

The target compound possesses zero hydrogen-bond donor (HBD) groups, in contrast to Boc-PEG4-acid which contains one carboxylic acid HBD (pKa ~3–5, ionized at physiological pH) . At pH 7.4, Boc-PEG4-acid exists predominantly as the carboxylate anion (LogD = −3.46), dramatically reducing its effective lipophilicity and membrane permeability . The absence of an ionizable proton in the target compound eliminates pH-dependent speciation, ensuring consistent LogP/LogD neutrality across physiological pH ranges. Hydrogen-bond donors are known to increase the free energy barrier for membrane permeation by approximately 1.7 kcal/mol per HBD [1]; thus, the target compound's HBD count of zero provides a thermodynamic advantage for passive transcellular diffusion compared to any carboxylic acid-containing PEG linker.

Hydrogen bonding Diffusivity Formulation science

Polar Surface Area Advantage: 11 Ų Reduction vs. Boc-PEG4-acid Predicts Superior Passive Membrane Flux

The target compound's calculated polar surface area (PSA) of 99 Ų is 11 Ų lower than that of Boc-PEG4-acid (PSA = 110 Ų), reflecting the replacement of the free carboxylic acid with an esterified DEGEE terminus . PSA is inversely correlated with passive transcellular permeability; the established threshold for reasonable oral absorption is approximately 140 Ų, and for blood-brain barrier penetration approximately 60–70 Ų [1]. While both compounds fall below the oral absorption threshold, the 10% lower PSA of the target compound predicts measurably higher passive membrane flux. The symmetrical DEGEE diester bis-ethoxydiglycol succinate (C16H30O8, PSA = 89.5 Ų) has an even lower PSA but sacrifices hydrogen-bond acceptor capacity (8 vs. 9 oxygens), which may reduce aqueous solubilization of polar cargo molecules .

Polar surface area Membrane permeability ADME prediction

Symmetrical Dual DEGEE Architecture vs. Heterobifunctional Boc-PEG4-acid: Distinct Reactivity and Application Domains

The target compound is a fully esterified, symmetrical molecule with two chemically equivalent DEGEE ester termini flanking a central 5-oxo-tetraoxatetradecanoate spacer . In contrast, Boc-PEG4-acid is heterobifunctional: one terminus is a Boc-protected ester (requiring acidic deprotection for further conjugation), and the other is a free carboxylic acid available for amide coupling . This fundamental difference dictates their application domains. The target compound's dual ester linkages make it suitable as a pre-formed, non-reactive solubilizer or as a symmetrical diester prodrug intermediate, while Boc-PEG4-acid is purpose-built for sequential bioconjugation workflows (e.g., PROTAC synthesis) where orthogonal reactivity is required [1]. The central 5-oxo (ketone) group in the target compound, absent in both Boc-PEG4-acid and bis-ethoxydiglycol succinate, provides a polarity-modulating carbonyl that may participate in dipole-dipole interactions with drug cargo molecules, potentially enhancing solubilization of carbonyl-containing APIs .

Bioconjugation PROTAC linker design Ester prodrug

Thermal Stability and Boiling Point: Intermediate Volatility vs. DEGEE and Bis-ethoxydiglycol Succinate

The target compound has a predicted boiling point of 427.1±40.0 °C at 760 mmHg, substantially higher than DEGEE (198–201 °C) and moderately higher than the closest symmetrical analog bis-ethoxydiglycol succinate (412.3±35.0 °C), yet lower than Boc-PEG4-acid (471.7±40.0 °C) [1]. This intermediate boiling point translates to lower volatility than DEGEE (vapor pressure <0.12 mmHg at 20 °C for DEGEE vs. <0.1 mmHg estimated for the target), which is advantageous for hot-melt extrusion processes, elevated-temperature formulation curing, and long-term storage stability where volatile solvent loss must be minimized [1]. The flash point of 183.3±27.4 °C further supports safe handling at elevated processing temperatures compared to DEGEE (flash point 90–96 °C) [1].

Thermal stability Processing conditions Formulation manufacturing

Procurement-Driven Application Scenarios for 2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate (CAS 61286-32-6)


Non-Ionic Solubilizer for Moderately Lipophilic APIs in Topical and Transdermal Formulations

With a predicted LogP of 0.43—approximately 1 log unit above DEGEE (Transcutol®) and 5 log units above PEG 400—the target compound occupies a unique intermediate lipophilicity niche for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs) with LogP values in the 2–5 range . Its zero hydrogen-bond donor count and symmetrical DEGEE ester architecture promote passive diffusion into the stratum corneum lipid bilayers without the pH-dependent ionization that compromises carboxylic acid-containing solubilizers at physiological pH [1]. This compound is particularly suited for non-aqueous topical gels, pressure-sensitive adhesive transdermal patches, and self-emulsifying drug delivery systems (SEDDS) where both solubilization capacity and membrane permeability are required [2].

Symmetrical Diester Prodrug Intermediate for Esterase-Activated Drug Release

The presence of two chemically equivalent ester linkages, each conjugated to a DEGEE moiety, makes this compound a candidate scaffold for prodrug design where enzymatic esterase cleavage releases the active drug and the benign DEGEE fragment . Unlike Boc-PEG4-acid, which requires acidic deprotection of the tert-butyl ester before conjugation, the target compound's esters are directly hydrolysable under physiological conditions, simplifying the prodrug activation pathway [1]. The central 5-oxo ketone provides an additional polarity handle that can engage in dipole-dipole interactions with carbonyl-containing drug cargoes, potentially enhancing drug loading in lipid-based formulations [2].

High-Temperature Pharmaceutical Processing Excipient (Hot-Melt Extrusion and Spray Drying)

The compound's predicted boiling point of ~427 °C and flash point of ~183 °C far exceed those of DEGEE (BP ~200 °C, FP ~96 °C), enabling its use as a non-volatile solubilizing excipient in hot-melt extrusion (typical operating temperatures 120–180 °C) and spray-drying processes where low-molecular-weight solvents would evaporate, causing formulation inconsistency [1]. The thermal stability window of approximately 240 °C between the flash point and boiling point provides a wide safety margin for manufacturing operations, a significant advantage over DEGEE-based formulations that risk solvent loss and flammable vapor accumulation at elevated temperatures [1].

Discrete PEG Spacer for Linker Optimization in PROTAC and ADC Intermediate Synthesis

Although the target compound lacks orthogonal reactive handles required for direct bioconjugation, its discrete, monodisperse PEG4-equivalent spacer domain (C16H30O9, MW 366.40, 20 rotatable bonds) provides a well-defined molecular architecture for use as a physicochemical reference standard in PROTAC linker optimization studies . Its symmetrical structure and absence of protecting groups make it useful as a negative-control linker or as a starting material for further derivatization (e.g., selective ester hydrolysis to generate a mono-acid mono-ester intermediate) [1]. As an NCI-registered compound (NSC 114039), it benefits from documented synthetic provenance within the DTP repository, facilitating regulatory transparency in early-stage drug development [2].

Quote Request

Request a Quote for 2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.